molecular formula C15H11FN2O B10854514 Flt3-IN-10

Flt3-IN-10

Cat. No.: B10854514
M. Wt: 254.26 g/mol
InChI Key: JNXCCEMGDXSTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3-IN-10 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a type III receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are commonly associated with acute myeloid leukemia (AML), making FLT3 a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FLT3-IN-10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in the synthesis include various amines, halides, and coupling agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: FLT3-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group in this compound may yield an aldehyde or carboxylic acid, while substitution reactions may introduce new functional groups that enhance the compound’s activity .

Mechanism of Action

FLT3-IN-10 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the FLT3-mediated signaling cascade, leading to reduced proliferation and increased apoptosis of leukemic cells. The primary molecular targets of this compound include the FLT3 receptor itself and downstream effectors such as the STAT5, RAS, MEK, and PI3K/AKT pathways .

Comparison with Similar Compounds

FLT3-IN-10 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target the FLT3 receptor, this compound is unique in its specific binding affinity and inhibitory potency. Similar compounds include:

This compound stands out due to its unique chemical structure and specific interactions with the FLT3 receptor, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-phenyl-1,3-oxazol-2-amine

InChI

InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-17-15(19-14)18-13-4-2-1-3-5-13/h1-10H,(H,17,18)

InChI Key

JNXCCEMGDXSTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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